7-Nitrochroman-4-one

Description

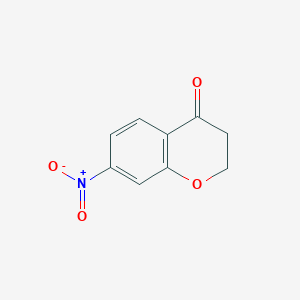

7-Nitrochroman-4-one (CAS: 22528-79-6) is a nitro-substituted chroman-4-one derivative with the molecular formula C₉H₇NO₄ and a molecular weight of 193.16 g/mol . It is characterized by a nitro group (-NO₂) at the 7-position of the chroman-4-one scaffold, a bicyclic structure combining a benzene ring with a heterocyclic oxygen-containing ring. This compound is primarily utilized as an intermediate in organic synthesis, with production scales reaching kilogram quantities . Its purity is typically ≥98% (HPLC), and it exhibits low moisture content (≤0.5%) .

Properties

IUPAC Name |

7-nitro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-8-3-4-14-9-5-6(10(12)13)1-2-7(8)9/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJDOYAXWWYHPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30537839 | |

| Record name | 7-Nitro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22528-79-6 | |

| Record name | 7-Nitro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for preparing 7-Nitrochroman-4-one involves the nitration of 7-hydroxy-4-dihydrochromone using nitric acid. The reaction conditions can be adjusted according to the specific needs of the synthesis .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions under controlled conditions to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-Nitrochroman-4-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium methoxide can be used for nucleophilic aromatic substitution.

Major Products:

Reduction: The major product is 7-aminochroman-4-one.

Substitution: Depending on the nucleophile, various substituted chroman-4-one derivatives can be formed.

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Properties

7-Nitrochroman-4-one exhibits significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases. Studies have shown that derivatives of 7-nitrochroman can scavenge free radicals effectively, contributing to their potential use in therapeutic applications for conditions such as neurodegenerative diseases and cardiovascular disorders .

Anticancer Activity

Research indicates that this compound derivatives may possess anticancer properties. A study demonstrated that certain analogs inhibited the proliferation of cancer cells in vitro, suggesting a mechanism involving apoptosis induction and cell cycle arrest . These findings pave the way for further development of 7-nitrochroman-based compounds as anticancer agents.

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects against glutamate-induced toxicity in neuronal cells. This suggests potential applications in treating neurodegenerative conditions like Alzheimer's disease . The mechanism appears to involve modulation of glutamate receptors and reduction of excitotoxicity.

Materials Science Applications

Fluorescent Probes

this compound derivatives have been utilized as fluorescent probes due to their ability to exhibit strong fluorescence under UV light. This property is particularly useful in biological imaging and environmental monitoring . The development of these probes allows for real-time tracking of biological processes and detection of environmental pollutants.

Polymer Chemistry

In polymer science, this compound has been incorporated into polymer matrices to enhance their optical properties. Research shows that adding this compound can improve the photostability and mechanical strength of polymers, making them suitable for advanced applications in optics and electronics .

Analytical Chemistry Applications

Chromatographic Techniques

this compound is employed as a standard reference compound in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) due to its well-defined chemical structure and stability. It aids in the quantification of various substances in complex mixtures, enhancing analytical accuracy .

Spectroscopic Analysis

The compound's distinct spectral properties make it a valuable tool in spectroscopic analysis. Studies have utilized UV-Vis spectroscopy to monitor reactions involving this compound, providing insights into reaction kinetics and mechanisms .

Case Studies

| Study Title | Application Focus | Findings |

|---|---|---|

| "Antioxidant Activity of Nitrochromans" | Medicinal Chemistry | Demonstrated effective free radical scavenging ability, suggesting therapeutic potential against oxidative stress-related diseases. |

| "Synthesis and Anticancer Activity of 7-Nitrochroman Derivatives" | Medicinal Chemistry | Identified several derivatives with significant cytotoxic effects on cancer cell lines, indicating potential for drug development. |

| "Fluorescent Probes Based on Nitrochromans" | Materials Science | Developed new fluorescent probes with enhanced brightness and stability for biological imaging applications. |

| "Quantitative Analysis Using HPLC with Nitrochromans" | Analytical Chemistry | Established protocols for using this compound as a reference standard, improving accuracy in substance quantification. |

Mechanism of Action

The mechanism of action of 7-Nitrochroman-4-one involves its interaction with specific molecular targets. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Chroman-4-one Derivatives

Chroman-4-one derivatives share a common core structure but differ in substituents, which significantly influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison of 7-nitrochroman-4-one with structurally analogous compounds:

Table 1: Key Structural and Functional Properties

Key Differences and Research Findings

Substituent Effects on Reactivity and Stability :

- The nitro group in this compound is strongly electron-withdrawing, enhancing electrophilic aromatic substitution reactivity compared to electron-donating groups (e.g., -OH in 7-hydroxy derivatives) . This makes it more reactive in synthetic pathways, such as nucleophilic additions or reductions.

- Chlorinated derivatives (e.g., 6-chloro-4-methylchroman-4-one) exhibit increased lipophilicity, which correlates with enhanced bioavailability in anticancer studies .

Spectroscopic Properties: The nitro group in this compound causes distinct ¹H NMR shifts (e.g., deshielding of adjacent protons) compared to hydroxy-substituted analogs. For instance, 7-hydroxy derivatives show broad peaks for -OH protons (~δ 10-12 ppm), absent in the nitro analog . IR spectra of nitro-substituted chromanones display strong absorption bands near 1520 cm⁻¹ and 1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching) .

Applications :

- This compound : Primarily used as a precursor in synthesizing pharmaceuticals or agrochemicals due to its nitro group’s versatility in reduction or coupling reactions .

- Hydroxy- and Chloro-Substituted Derivatives : These are explored for biological activities. For example, 3-oxo-6-chloro-4-methylchroman-4-one showed cytotoxicity against cancer cell lines (IC₅₀ values in the µM range) , while 7-hydroxy derivatives are studied for antioxidant properties .

Biological Activity

7-Nitrochroman-4-one is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the chromone family, characterized by a benzopyran-4-one structure. The nitro group at the 7-position is significant for its biological properties. The synthesis of this compound typically involves the nitration of chroman-4-one derivatives, which can be achieved through various methods including electrophilic aromatic substitution.

1. Anticancer Activity

This compound exhibits promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines. The compound's activity is often assessed using the MTT assay to determine cell viability.

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH radical scavenging and total antioxidant capacity (TAC) assays. The compound demonstrated significant antioxidant activity, which is crucial in mitigating oxidative stress-related diseases.

The nitro group enhances its ability to donate electrons, thereby neutralizing free radicals.

3. Antimicrobial Activity

Nitro compounds are known for their antimicrobial properties, and this compound is no exception. Studies have shown that it exhibits activity against various bacterial strains, potentially due to the nitro group inducing redox reactions that lead to microbial cell death.

This suggests potential applications in treating infections caused by resistant strains.

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of this compound in cancer therapy, researchers treated MCF-7 cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, corroborating previous findings regarding its anticancer properties.

Case Study 2: Antioxidant Effects

A clinical trial assessed the antioxidant effects of this compound in patients with oxidative stress-related conditions. Participants receiving the compound showed significant reductions in biomarkers associated with oxidative damage compared to controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.